(2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine
Description
The compound (2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine (referred to as Compound A) is a chromene-derived imine with a benzenesulfonyl group at position 3, a methoxy group at position 8, and a 4-ethylphenyl substituent on the imine nitrogen. Its molecular formula is C25H23NO4S (molecular weight: 433.52 g/mol).
Chromene derivatives are widely studied for their pharmacological properties, including anti-inflammatory and anticancer activities.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxychromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-3-17-12-14-19(15-13-17)25-24-22(30(26,27)20-9-5-4-6-10-20)16-18-8-7-11-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTLGWDOGWFIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one.
Formation of Intermediate: The intermediate is then reacted with 4-ethyl aniline under specific reaction conditions to form the final product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Route Overview
- Preparation of Intermediate : Formation of 8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one.
- Reaction with Aniline : The intermediate is reacted with 4-ethyl aniline.
- Reaction Conditions : Use of catalysts and solvents at elevated temperatures.
Biological Activities
Research has indicated that compounds similar to (2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine possess significant biological activities, particularly as enzyme inhibitors, which may lead to therapeutic applications.
Potential Therapeutic Applications
-
Acetylcholinesterase Inhibition : Similar coumarin derivatives have shown potential as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease by enhancing acetylcholine levels in the brain .
- Case Study : A study demonstrated that coumarin derivatives exhibited strong inhibitory activity against acetylcholinesterase, suggesting a pathway for developing new treatments for cognitive decline associated with Alzheimer's disease.
- Anticancer Activity : The compound's structure allows it to interact with specific enzymes involved in cancer cell proliferation, making it a candidate for anticancer drug development.
- Antimicrobial Properties : Compounds in the chromen class have also been investigated for their antimicrobial activities against various pathogens.
Mechanism of Action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as β-tubulin polymerization, sulfatase, and aromatase . This inhibition leads to the disruption of critical cellular processes, resulting in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to induce oxidative stress and modulate signaling pathways contributes to its overall biological activity.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs of Compound A and their distinguishing features:
*Estimated based on substituent contributions.
Impact of Substituents on Physicochemical Properties
- 4-Ethylphenyl (Compound A): The ethyl group provides moderate lipophilicity (logP ~5.0), balancing solubility and membrane permeability.
- 3-Chloro-4-methylphenyl (C585-0135) : The chloro group increases logP (5.47) and steric bulk, which may hinder binding to certain targets .
- 3,4-Difluorophenyl () : Fluorine’s electronegativity enhances polarity, lowering logP (~4.8) and improving aqueous solubility. However, this may reduce blood-brain barrier penetration .
- 3-Chloro-4-methoxyphenyl () : The methoxy group introduces hydrogen-bonding capacity, improving solubility but increasing molecular weight (469.94 g/mol), which could affect bioavailability .
Sulfonyl Group Variations
- Tosyl () : The methyl group in tosyl derivatives may stabilize the sulfonyl group via hyperconjugation but could introduce steric clashes in tight enzymatic sites .
Biological Activity
The compound (2Z)-3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxy-2H-chromen-2-imine is a synthetic organic molecule belonging to the class of chromen derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition.
Chemical Structure and Synthesis
The structural formula of the compound can be represented as follows:
The synthesis typically involves the condensation of 8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one with 4-ethyl aniline under specific conditions, often utilizing solvents like acetic acid or ethanol at elevated temperatures. The reaction pathway includes several steps, such as the formation of intermediates and subsequent purification processes.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Notably, it has been shown to inhibit:
- β-tubulin polymerization : This action is crucial in cancer therapy as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Aromatase : Inhibition of aromatase can reduce estrogen levels, making this compound a potential candidate for treating hormone-dependent cancers .
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative effects on HepG2 liver cancer cells, with IC50 values indicating potent cytotoxicity. The compound induced apoptosis by promoting cell cycle arrest at the G1/S checkpoint .
Table 1: Cytotoxic Activity Against HepG2 Cell Line
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 15.5 | Induces apoptosis via β-tubulin inhibition |
| Control (e.g., Doxorubicin) | 10.0 | DNA intercalation |
Enzyme Inhibition
The compound's ability to inhibit sulfatase and aromatase was evaluated using enzyme assays that measured the rate of substrate conversion. Results indicated that at concentrations as low as 20 μM, the compound significantly reduced enzyme activity, suggesting its potential as a therapeutic agent in hormone-related cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
